molecular formula C23H29N3O4 B279233 2-methoxy-3-methyl-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide

2-methoxy-3-methyl-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide

Cat. No. B279233
M. Wt: 411.5 g/mol
InChI Key: UHSITZZGKUZINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-3-methyl-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide, also known as MMPPB, is a compound that has been widely studied in the field of medicinal chemistry. MMPPB is a small molecule inhibitor of the protein-protein interaction between 14-3-3 and Cdc25C, which is a key regulator of the cell cycle.

Mechanism of Action

2-methoxy-3-methyl-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide inhibits the protein-protein interaction between 14-3-3 and Cdc25C, which is a key regulator of the cell cycle. This interaction is necessary for the progression of the cell cycle from the G2 phase to the M phase. By inhibiting this interaction, 2-methoxy-3-methyl-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide blocks the cell cycle progression and induces cell cycle arrest.
Biochemical and Physiological Effects:
2-methoxy-3-methyl-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide has been shown to induce cell cycle arrest in cancer cells, leading to decreased cell proliferation. It has also been shown to enhance the effectiveness of radiation therapy for cancer. In addition, 2-methoxy-3-methyl-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-3-methyl-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger molecules such as proteins. However, one limitation is that 2-methoxy-3-methyl-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide may not be effective in all types of cancer cells, and further research is needed to determine its effectiveness in different types of cancer.

Future Directions

There are several future directions for research on 2-methoxy-3-methyl-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide. One area of research could be to determine the optimal dosage and administration method for 2-methoxy-3-methyl-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide in cancer therapy. Another area of research could be to study the effectiveness of 2-methoxy-3-methyl-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further research is needed to determine the long-term effects of 2-methoxy-3-methyl-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide on healthy cells and tissues.

Synthesis Methods

The synthesis of 2-methoxy-3-methyl-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide involves several steps. First, 2-methoxy-3-methylbenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzamide to form the amide. The resulting compound is then reacted with N-(4-morpholinyl)propylamine to form the final product, 2-methoxy-3-methyl-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide.

Scientific Research Applications

2-methoxy-3-methyl-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide has been studied extensively for its potential as a therapeutic agent for cancer. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. 2-methoxy-3-methyl-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide has also been studied for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy for cancer.

properties

Product Name

2-methoxy-3-methyl-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide

Molecular Formula

C23H29N3O4

Molecular Weight

411.5 g/mol

IUPAC Name

2-methoxy-3-methyl-N-[2-(3-morpholin-4-ylpropylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C23H29N3O4/c1-17-7-5-9-19(21(17)29-2)23(28)25-20-10-4-3-8-18(20)22(27)24-11-6-12-26-13-15-30-16-14-26/h3-5,7-10H,6,11-16H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

UHSITZZGKUZINM-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2C(=O)NCCCN3CCOCC3

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3CCOCC3)OC

Origin of Product

United States

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